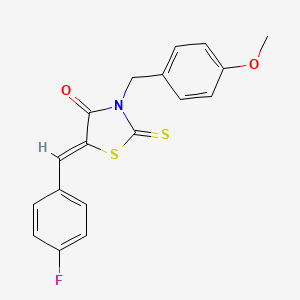
5-(4-fluorobenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-fluorobenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one (FBMT) is a thiazolidinone derivative first synthesized in 2011 by a research team led by Dr. Saurabh K. Sinha. Since then, FBMT has been the subject of numerous scientific studies due to its potential pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 5-(4-fluorobenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies suggest that 5-(4-fluorobenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one may exert its pharmacological effects through the modulation of various signaling pathways. In cancer cells, 5-(4-fluorobenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 5-(4-fluorobenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has also been found to modulate the expression of various proteins involved in oxidative stress and inflammation, suggesting a potential role in neuroprotection.
Biochemical and Physiological Effects:
5-(4-fluorobenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the prevention of oxidative stress-induced neuronal damage, and the inhibition of bacterial growth. Additionally, 5-(4-fluorobenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to modulate the expression of various proteins involved in inflammation and cell signaling.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-fluorobenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its easy synthesis method and potential pharmacological properties. However, its limitations include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
For research include further studies to elucidate its mechanism of action, optimization of its pharmacological properties, and development of derivatives with improved solubility and bioavailability. Additionally, studies focusing on the potential use of 5-(4-fluorobenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one in combination with other drugs may provide new insights into its pharmacological properties.
Synthesemethoden
5-(4-fluorobenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction starting from 2-mercaptoacetic acid and 4-fluorobenzaldehyde. The reaction involves the formation of a thiazolidinone ring and subsequent substitution of the 4-fluorobenzaldehyde with a 4-methoxybenzyl group. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(4-fluorobenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential pharmacological properties in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 5-(4-fluorobenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-(4-fluorobenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has also been studied for its neuroprotective effects, with studies showing its potential to prevent oxidative stress-induced neuronal damage. Additionally, 5-(4-fluorobenzylidene)-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2S2/c1-22-15-8-4-13(5-9-15)11-20-17(21)16(24-18(20)23)10-12-2-6-14(19)7-3-12/h2-10H,11H2,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNVEHZDXLTIGB-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5134694.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5134696.png)
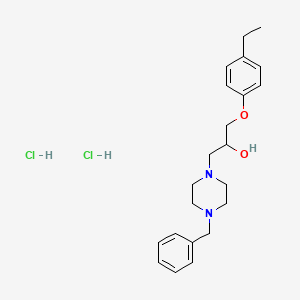
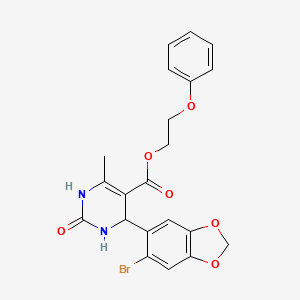
![3-[1-(4-methoxy-3-nitrobenzyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B5134714.png)
![11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5134718.png)
![2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5134725.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5134752.png)

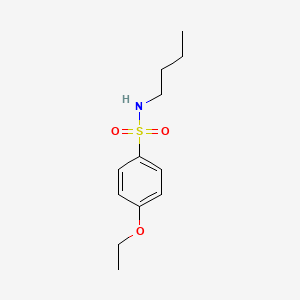
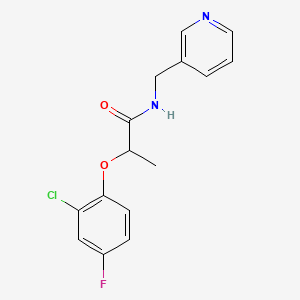
![2-[(2-fluorophenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5134768.png)
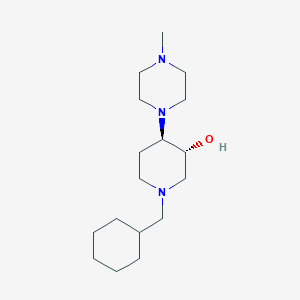
![2-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5134795.png)